Methyl 3-cyano-4-hydroxybenzoate

Description

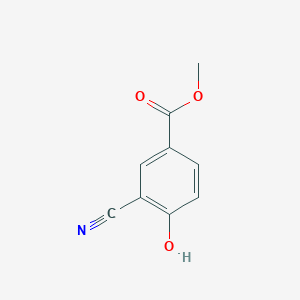

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-cyano-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPCEMBOTQXADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472104 | |

| Record name | methyl 3-cyano-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-68-2 | |

| Record name | methyl 3-cyano-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156001-68-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 3-cyano-4-hydroxybenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document delves into the compound's chemical and physical properties, synthesis methodologies, spectroscopic data, and safety protocols, offering a holistic understanding for its practical application.

Introduction and Core Compound Identification

This compound is a substituted aromatic compound that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a methyl ester, a nitrile group, and a hydroxyl group on a benzene ring, providing multiple reactive sites for further chemical transformations.

The unequivocal identification of this compound is paramount for regulatory compliance and scientific accuracy. The Chemical Abstracts Service (CAS) has assigned the number 156001-68-2 to this compound.[1][2][3] This unique identifier is crucial for database searches, procurement, and safety data sheet (SDS) referencing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 156001-68-2 | [2][3] |

| Molecular Formula | C9H7NO3 | [2][3][4] |

| Molecular Weight | 177.16 g/mol | [2][4] |

| Boiling Point | 336.3°C at 760 mmHg | [2] |

| Purity | Typically ≥98% | [2][3] |

| Storage | Inert atmosphere, 2-8°C | [3][5] |

Synthesis Methodologies

The synthesis of this compound can be approached through various routes. A prevalent and industrially relevant method involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate.[6][7] This approach is favored due to its efficiency and avoidance of highly toxic cyanides like cuprous cyanide in the final step.[6][7]

Two-Step Synthesis from Methyl 4-hydroxybenzoate

This synthetic pathway involves the formylation of Methyl 4-hydroxybenzoate, followed by the conversion of the formyl group to a cyano group.[6][7] The rationale behind this two-step process is to introduce the carbon atom of the cyano group in a less hazardous manner, enhancing the overall safety and scalability of the synthesis.

Step 1: Preparation of Methyl 3-formyl-4-hydroxybenzoate

This initial step involves the introduction of a formyl group onto the aromatic ring of Methyl 4-hydroxybenzoate.

-

Reaction: Methyl 4-hydroxybenzoate is reacted with paraformaldehyde in the presence of magnesium chloride and triethylamine in a suitable solvent like dichloromethane.[6][8]

-

Causality: Magnesium chloride acts as a Lewis acid to activate the paraformaldehyde, facilitating the electrophilic aromatic substitution. Triethylamine serves as a base to neutralize the hydrochloric acid that is formed during the reaction.

Step 2: Preparation of this compound

The second step converts the intermediate, Methyl 3-formyl-4-hydroxybenzoate, into the final product.

-

Reaction: The formyl intermediate is reacted with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to yield the nitrile.[6]

-

Causality: This conversion from a formyl group to a cyano group is an efficient and direct method suitable for large-scale production, avoiding the use of more toxic cyanating agents.[6][7]

A simplified workflow of this synthesis is depicted in the following diagram:

Caption: Two-step synthesis of this compound.

Alternative Synthesis via Iodination and Cyanation

An alternative, though less common due to the use of metal cyanides, involves the iodination of Methyl 4-hydroxybenzoate followed by a cyanation reaction.

-

Iodination Reaction: Methyl 4-hydroxybenzoate is iodinated to produce Methyl 4-hydroxy-3-iodobenzoate.[1]

-

Cyanation Reaction: The resulting iodo-compound is then reacted with a cyanide source, such as a mixture of CuCN and NaCN, to introduce the cyano group.[1]

While effective, this method requires careful handling of toxic cyanide reagents.

Spectroscopic Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. Expected spectral data are crucial for quality control and reaction monitoring.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons provide information about the substitution pattern on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C=O stretch of the ester group.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 177.16 g/mol .[2]

Access to reference spectra is available through chemical databases.[9]

Safety, Handling, and Storage

Proper handling and storage of this compound are critical to ensure laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[5][10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11] In case of dust generation, use a dust respirator.[11]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.[12]

-

Hygiene: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[12]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3][5][11]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[12]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups allow for a wide range of chemical modifications, making it a versatile starting material for the construction of more complex molecular architectures. Its utility is noted in patents related to organic synthesis.[7]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its identification, properties, synthesis, characterization, and safe handling. The CAS number 156001-68-2 is the key identifier for this compound. The presented synthesis methodologies offer scalable and safer alternatives to traditional routes. By adhering to the outlined safety protocols, researchers can confidently and safely utilize this versatile chemical intermediate in their research and development endeavors.

References

- 1. This compound | 156001-68-2 [chemicalbook.com]

- 2. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. CN106674052A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 9. This compound(156001-68-2) 1H NMR [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. synquestlabs.com [synquestlabs.com]

Methyl 3-cyano-4-hydroxybenzoate chemical properties

An In-depth Technical Guide on the Chemical Properties of Methyl 3-cyano-4-hydroxybenzoate

Abstract

This compound is a multifunctional aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its unique trifunctional nature, possessing hydroxyl, cyano, and methyl ester groups, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive examination of its core chemical properties, established synthetic methodologies, reactivity profile, and analytical characterization. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the potential of this valuable chemical building block.

Introduction: The Strategic Importance of Multifunctional Benzoates

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs. The precise arrangement and nature of substituents on the benzene ring dictate the molecule's steric and electronic properties, which in turn govern its interactions with biological targets. This compound stands out as a particularly valuable intermediate. The electron-withdrawing cyano and ester groups, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl group, create a unique chemical environment that can be exploited for targeted molecular design. This guide delves into the essential technical details of this compound, providing the foundational knowledge required for its effective use in complex synthetic campaigns.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful laboratory practice, informing decisions from reaction setup to final purification.

Molecular Identity and Structure

-

IUPAC Name: this compound

-

Canonical SMILES: COC(=O)C1=CC(=C(C=C1)O)C#N

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical data, which is essential for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source(s) |

| Physical State | Solid, crystalline powder | General Observation |

| Molecular Weight | 177.16 g/mol | [1][3] |

| Melting Point | 125 - 128 °C (for the related methylparaben) | |

| Boiling Point | Decomposes below boiling point (for the related methylparaben) | |

| Solubility | Soluble in methanol, DMF, ethyl acetate; sparingly soluble in water | [4] |

| logP (octanol/water) | 1.98 (for the related methylparaben) |

Note: Some physical data, like melting and boiling points, are referenced from the closely related and well-characterized compound methyl 4-hydroxybenzoate (methylparaben) as a proxy where specific data for the title compound is sparse.

Synthesis and Reactivity: A Practical Perspective

The utility of a chemical intermediate is directly tied to its synthetic accessibility and predictable reactivity. This compound can be prepared through several routes, with the choice often dictated by scale, safety considerations, and available starting materials.

Established Synthetic Protocols

A prevalent and well-documented synthesis involves a two-step process starting from the readily available Methyl 4-hydroxybenzoate.[4] This method, while robust, traditionally uses toxic reagents, and alternative "greener" methods are emerging.[5][6][7]

Workflow: Synthesis via Iodination and Cyanation

Figure 2: Common synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Iodination-Cyanation Route) [4]

-

Iodination:

-

Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid in a suitable reaction vessel.

-

Heat the solution to 65°C with stirring.

-

Slowly add a solution of iodine monochloride (ICl, 1.0 eq) in acetic acid dropwise over 40 minutes.

-

Maintain the reaction at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.

-

Collect the precipitated product (Methyl 4-hydroxy-3-iodobenzoate) by filtration, wash with water, and dry under vacuum.

-

-

Cyanation:

-

In a nitrogen-flushed, three-neck flask, combine Methyl 4-hydroxy-3-iodobenzoate (1.0 eq), copper(I) cyanide (CuCN, 1.1 eq), and sodium cyanide (NaCN, 0.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Heat the mixture to 105°C and stir for 18 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and filter to remove solids, washing the filter cake with ethyl acetate.

-

Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Expertise & Causality: Why These Choices?

-

Acetic Acid as Solvent: It is polar enough to dissolve the starting material and is stable to the oxidative conditions of the iodination reaction.

-

Nitrogen Atmosphere: The cyanation step, involving a copper(I) species, is sensitive to oxidation. An inert atmosphere is critical to prevent catalyst deactivation and ensure high yield.[4]

-

High Temperature in DMF: The Rosenmund-von Braun reaction (cyanation of an aryl halide) requires high thermal energy to overcome the activation barrier. DMF is a high-boiling polar aprotic solvent that facilitates this nucleophilic substitution.[4]

-

Avoiding Highly Toxic Reagents: Newer patented methods aim to replace the highly toxic cuprous cyanide.[5][6][7] One such method involves converting methyl 4-hydroxybenzoate to methyl 3-formyl-4-hydroxybenzoate, which is then transformed into the cyano group, offering a safer alternative for industrial-scale production.[5][6][7]

Reactivity Profile

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, allowing for selective modification.

-

Phenolic Hydroxyl: The most acidic proton. It readily undergoes O-alkylation or O-acylation under basic conditions to form ethers and esters, respectively. This is a common first step to protect the hydroxyl group or to introduce new functionalities.[4]

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), providing a key linker for further elaboration.

-

Methyl Ester: Can be saponified (hydrolyzed) to the corresponding carboxylic acid under basic conditions. This allows for amide bond formation or other carboxylate chemistry.

Applications in Drug Discovery and Development

The structural motifs within this compound make it an attractive starting point for the design of biologically active molecules.

Scaffold for Enzyme Inhibitors

The 4-hydroxy-3-cyanobenzoyl core is an excellent bioisostere for other key recognition elements in enzyme active sites. The hydroxyl and cyano groups are superb hydrogen bond donors and acceptors, capable of forming critical interactions with amino acid residues in a protein's binding pocket (e.g., the hinge region of a kinase). The ester provides a convenient vector for derivatization, allowing chemists to probe for additional interactions and tune physicochemical properties like solubility and cell permeability.

Logical Relationship: Scaffold for Targeted Drug Design

Figure 3: Logical flow from the scaffold's properties to desired drug development outcomes.

Analytical Characterization

Rigorous analytical chemistry is non-negotiable for ensuring the identity, purity, and quality of any chemical intermediate.

Spectroscopic Confirmation

While a complete, publicly available dataset for this specific molecule is limited, its spectral characteristics can be reliably predicted based on its functional groups and related structures.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.9 ppm (3H) for the methyl ester protons.- A singlet for the phenolic OH (chemical shift can be broad and variable).- Three aromatic protons in the 7.0-8.0 ppm region, showing a characteristic splitting pattern for a 1,2,4-trisubstituted ring. |

| ¹³C NMR | - A signal around 52 ppm for the methyl carbon.- Signals in the 110-165 ppm range for the aromatic carbons, including the carbon bearing the hydroxyl group (deshielded) and the ipso-carbons.- A signal for the cyano carbon (around 115-120 ppm).- A signal for the ester carbonyl carbon (around 165-170 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the phenol around 3300-3500 cm⁻¹.- A sharp C≡N stretch for the nitrile group around 2220-2240 cm⁻¹.- A strong C=O stretch for the ester carbonyl around 1700-1730 cm⁻¹.- C-O stretches and aromatic C=C stretches in the 1000-1600 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 177.04, consistent with the molecular formula C₉H₇NO₃.[3] |

Purity Assessment by HPLC

Protocol: Reverse-Phase HPLC for Purity Analysis

-

System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 1:1 Acetonitrile:Water.

-

Trustworthiness: This method is self-validating. The C18 column provides excellent separation for moderately polar aromatic compounds. The acidic mobile phase ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks. The gradient elution effectively separates the main component from potential non-polar and polar impurities. Purity is determined by the area percentage of the main peak.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

GHS Classification: May be harmful if swallowed (Acute Tox. 4).[3]

-

Handling: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a strategically important chemical intermediate with a rich profile of reactivity and a high potential for application in drug discovery and beyond. Its well-defined synthesis and the orthogonal nature of its functional groups provide chemists with a powerful tool for constructing complex molecular architectures. This guide has provided a detailed, technically grounded overview of its properties and handling, intended to empower researchers to confidently and effectively incorporate this versatile compound into their research and development programs.

References

- 1. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 156001-68-2 [chemicalbook.com]

- 5. CN106674052A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. rsc.org [rsc.org]

- 9. bmse001194 Methyl 4-hydroxybenzoate at BMRB [bmrb.io]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-4-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Detailed experimental protocols for its preparation are included, alongside an analysis of its known and predicted spectral data. This guide is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.

Molecular Structure and Properties

This compound is a benzoate ester characterized by the presence of both a cyano and a hydroxyl group on the benzene ring. These functional groups significantly influence the molecule's chemical reactivity and potential for intermolecular interactions.

The core structure consists of a benzene ring substituted at position 1 with a methyl ester group (-COOCH₃), at position 3 with a cyano group (-C≡N), and at position 4 with a hydroxyl group (-OH).

Molecular Formula: C₉H₇NO₃[1][2][3]

SMILES: COC(=O)C1=CC(=C(C=C1)O)C#N[4]

IUPAC Name: this compound[4]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 156001-68-2 | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [3][4] |

| Melting Point | 167-168 °C | |

| Boiling Point (predicted) | 336.3 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity (typical) | 95-98% | [3] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The traditional method involves iodination followed by cyanation, while a more recent, safer method avoids the use of highly toxic cyanide reagents.

Synthesis via Iodination and Cyanation

This classic route begins with the iodination of methyl 4-hydroxybenzoate, followed by a Rosenmund-von Braun reaction to introduce the cyano group.

Experimental Protocol:

Step 1: Iodination of Methyl 4-hydroxybenzoate

-

Dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat to 65°C.

-

Slowly add a solution of iodine monochloride (ICl, 37.8 g, 0.233 mol) in 50 mL of acetic acid dropwise over 40 minutes.

-

Maintain the reaction at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.

-

Collect the precipitated product, methyl 4-hydroxy-3-iodobenzoate, by filtration, wash with water, and dry under vacuum.[5]

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate

-

Dissolve methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).

-

Add copper(I) cyanide (CuCN, 9.92 g, 0.11 mol) and sodium cyanide (NaCN, 0.49 g, 0.01 mol).

-

Under a nitrogen atmosphere, heat the mixture to 105°C with stirring for 18 hours.

-

Cool the reaction to room temperature and filter to remove the precipitate. Wash the filter cake with ethyl acetate.

-

Combine the organic phases, dilute with 200 mL of water, and extract with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum drying.[5]

Logical Workflow for Synthesis via Iodination and Cyanation

Caption: Synthesis of this compound via a two-step iodination and cyanation sequence.

Cyanide-Free Synthesis from a Formyl Precursor

To circumvent the use of toxic cyanides, a newer method has been developed which involves the conversion of a formyl group into a cyano group.[6]

Experimental Protocol:

Step 1: Formylation of Methyl 4-hydroxybenzoate

-

To a cooled solution of methanesulfonic acid (540 ml), add methyl 4-hydroxybenzoate (180 g) followed by hexamethylenetetramine (199.02 g) at 15-20°C.

-

Heat the reaction mixture to 90-95°C and stir at this temperature to produce methyl 3-formyl-4-hydroxybenzoate. (Note: This is an adaptation of the Duff reaction).

Step 2: Conversion of Formyl to Cyano Group

-

The crude methyl 3-formyl-4-hydroxybenzoate is reacted with hydroxylamine hydrochloride to form an oxime.

-

The subsequent dehydration of the oxime, for instance using a reagent like acetic anhydride, yields the final product, this compound.

Logical Workflow for Cyanide-Free Synthesis

Caption: A safer, cyanide-free synthetic route to this compound from a formyl intermediate.

Spectroscopic Data and Structural Elucidation

While several sources confirm the structure of this compound through spectroscopic methods, detailed public domain data is scarce.[5][7] The following sections provide predicted and expected spectral characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

-

Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). Due to their positions relative to the electron-withdrawing (cyano, ester) and electron-donating (hydroxyl) groups, they will exhibit a specific splitting pattern (likely doublets and a doublet of doublets).

-

Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 165-170 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-160 ppm region. The carbons attached to the oxygen and the cyano group will have characteristic shifts.

-

Cyano Carbon: The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.

-

Methyl Carbon: The methyl ester carbon will be the most upfield signal, expected around δ 50-55 ppm.

Table 2: Predicted NMR Spectral Data for this compound

| Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.2 | d | Aromatic H |

| ~8.0 | dd | Aromatic H | |

| ~7.0 | d | Aromatic H | |

| ~3.9 | s | -OCH₃ | |

| variable | br s | -OH | |

| ¹³C NMR | ~168 | s | C=O |

| ~160 | s | C-OH | |

| ~135 | s | C-H | |

| ~132 | s | C-H | |

| ~125 | s | C-COOCH₃ | |

| ~118 | s | C-H | |

| ~115 | s | C≡N | |

| ~105 | s | C-CN | |

| ~53 | q | -OCH₃ |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2230 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (177.16).

-

Fragmentation Pattern: Common fragmentation pathways for benzoate esters include the loss of the methoxy group (-OCH₃, m/z 31) to give an acylium ion, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59). The presence of the cyano and hydroxyl groups will also influence the fragmentation pattern.

Potential Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Potential Applications in Drug Development

While specific biological activity for this compound is not extensively documented, its structural motifs are present in various biologically active molecules. Benzoate derivatives are known for their antimicrobial and antifungal properties.[8] The cyano group can act as a hydrogen bond acceptor and can be a key pharmacophore in enzyme inhibitors.

The combination of a hydroxyl group, a cyano group, and a benzoate ester suggests that this molecule could serve as a versatile scaffold or intermediate for the synthesis of more complex pharmaceutical compounds. Further research is warranted to explore its potential as an antimicrobial agent, an enzyme inhibitor, or in other therapeutic areas. The study of related 3-methyl-4-nitrobenzoate derivatives has shown promising antifungal activity, suggesting that the core benzoate structure is a good starting point for the development of novel therapeutic agents.

Conclusion

This compound is a readily synthesizable aromatic compound. This guide has provided a detailed overview of its molecular structure, properties, and synthetic methodologies, including a safer, cyanide-free route. While experimental spectroscopic data is not widely available, this document offers a predictive framework for its characterization. The structural features of this molecule suggest its potential as a valuable building block for the development of new therapeutic agents, inviting further investigation into its biological activities.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. appchemical.com [appchemical.com]

- 3. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]

- 4. This compound | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 156001-68-2 [chemicalbook.com]

- 6. CN106674052A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. This compound(156001-68-2) 1H NMR [m.chemicalbook.com]

- 8. Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-cyano-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-4-hydroxybenzoate is a substituted aromatic compound with the IUPAC name This compound .[1] This guide provides a comprehensive overview of its chemical synthesis, physicochemical properties, and spectroscopic data. To date, specific biological activities or defined mechanisms of action for this compound have not been extensively reported in publicly available scientific literature. It is primarily available as a chemical intermediate for organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 156001-68-2 | [2][3][4] |

| Molecular Formula | C₉H₇NO₃ | [2][3][4] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| Melting Point | 167-168 °C | |

| Boiling Point | 336.3 °C at 760 mmHg | |

| Appearance | Solid |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound, starting from either methyl 4-hydroxybenzoate or methyl 3-hydroxybenzoate.

Synthesis Pathway 1: From Methyl 4-hydroxybenzoate

This pathway involves a two-step process: iodination followed by cyanation.

Caption: Synthesis of this compound from Methyl 4-hydroxybenzoate.

Step 1: Iodination of Methyl 4-hydroxybenzoate [5]

-

Dissolve methyl 4-hydroxybenzoate in glacial acetic acid.

-

Heat the solution to approximately 65°C.

-

Slowly add a solution of iodine monochloride (ICl) in acetic acid.

-

Maintain the reaction temperature for several hours.

-

Cool the reaction mixture to room temperature and stir overnight.

-

Filter the precipitate, wash with water, and dry under vacuum to yield methyl 4-hydroxy-3-iodobenzoate.

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate [5]

-

Dissolve methyl 4-hydroxy-3-iodobenzoate in N,N-dimethylformamide (DMF).

-

Add copper(I) cyanide (CuCN).

-

Heat the mixture under a nitrogen atmosphere to around 100-110°C and stir for several hours.

-

Cool the reaction mixture and filter to remove solids.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis Pathway 2: From Methyl 3-hydroxybenzoate

This alternative synthesis avoids the use of highly toxic cyanides in the final step by first introducing a formyl group, which is then converted to a nitrile.[6]

Caption: Synthesis of this compound from Methyl 3-hydroxybenzoate.

Step 1: Formylation of Methyl 3-hydroxybenzoate [6]

-

This step typically involves an ortho-formylation reaction, such as the Duff reaction or a related method, to introduce a formyl (-CHO) group at the 4-position of the benzene ring. Specific reagents and conditions can vary.

Step 2: Conversion of Formyl to Cyano Group [6]

-

The methyl 3-formyl-4-hydroxybenzoate intermediate is then reacted to convert the aldehyde to a nitrile. This can be achieved through various methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. While it is available from commercial suppliers for research purposes, its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules.[2]

Researchers interested in the potential biological effects of this compound would need to conduct initial screening assays to explore its activity profile.

Conclusion

This compound is a well-characterized organic compound with established synthetic routes and known physicochemical properties. Its utility as a building block in organic synthesis is clear. However, its biological role remains to be elucidated, presenting an open area for future research and investigation in the fields of medicinal chemistry and drug discovery. Professionals in these fields may find this compound to be a useful starting material for the synthesis of novel chemical entities with potential therapeutic applications.

References

- 1. This compound | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound | 156001-68-2 [chemicalbook.com]

- 6. CN106674052A - Preparation method of this compound - Google Patents [patents.google.com]

Methyl 3-cyano-4-hydroxybenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 3-cyano-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of this compound, a compound of interest in various research and development applications. The information is presented to be a practical resource for laboratory and development settings.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative. Its core structure consists of a benzene ring with methyl ester, cyano, and hydroxyl groups attached.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Cyano-4-hydroxybenzoic acid methyl ester, 2-Hydroxy-5-methoxycarbonyl-benzonitrile | [1] |

| CAS Number | 156001-68-2 | [1][2][3] |

| Molecular Formula | C₉H₇NO₃ | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [1][2][3] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 167 - 168 °C | [2] |

| Boiling Point | 336.3 °C (at 760 mmHg, Predicted) | [2][3] |

| Density | 1.32 g/cm³ (Predicted) | [2] |

| pKa | 5.56 (Predicted) | [2] |

| LogP (XLogP3-AA) | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.

Synthesis Protocol: Iodination and Cyanidation Route

A documented method for synthesizing this compound involves a two-step process starting from Methyl 4-hydroxybenzoate.[2]

Step 1: Iodination of Methyl 4-hydroxybenzoate

-

Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring.

-

Heat the solution to 65°C.

-

Slowly add a solution of iodine monochloride (ICl) (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.

-

Maintain the reaction temperature at 65°C for 5 hours.

-

Continue stirring at room temperature for an additional 16 hours.

-

Collect the precipitated product, Methyl 4-hydroxy-3-iodobenzoate, by filtration.

-

Wash the collected solid with water and dry under a vacuum.

Step 2: Cyanidation of Methyl 4-hydroxy-3-iodobenzoate

-

Dissolve the product from Step 1 (28 g, 0.1 mol) in 100 mL of N,N-Dimethylformamide (DMF).

-

Add copper(I) cyanide (CuCN) (9.92 g, 0.11 mol) and sodium cyanide (NaCN) (0.49 g, 0.01 mol).

-

Protect the reaction system with a nitrogen atmosphere.

-

Heat the mixture to 105°C with stirring for 18 hours.

-

After cooling to room temperature, filter to remove the precipitate and wash the filter cake with ethyl acetate (EtOAc).

-

Combine the organic phases, dilute with 200 mL of water, and extract with EtOAc (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Vacuum drying yields the final product, this compound.[2]

Determination of Melting Point

The melting point is a fundamental property for compound identification and purity assessment.[4]

-

Sample Preparation : Ensure the solid sample is completely dry.[5] Place a small amount of the powdered compound onto a clean, dry surface. Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column of 1-2 mm.[5][6]

-

Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.[5]

-

Heating : Begin heating the block. For an unknown sample, a rapid heating rate can be used to find an approximate melting range. For a more precise measurement, cool the apparatus to at least 15-20°C below the expected melting point and then heat at a slow, controlled rate of approximately 1-2°C per minute.[5]

-

Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Determination of Solubility (Qualitative)

This protocol provides a straightforward method to assess the solubility of a compound in various solvents.[7][8]

-

Preparation : Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.

-

Solvent Addition : Add a measured volume of the desired solvent (e.g., 0.75 mL of water) to the test tube in small portions.[7]

-

Mixing : After each addition, cap and shake the test tube vigorously for a set period. Be careful not to heat the sample with your hand, as temperature affects solubility.[8]

-

Observation : Visually inspect the solution to see if the solid has completely dissolved.

-

Classification : If the compound dissolves, it is classified as soluble in that solvent under the tested conditions. If it does not, it is classified as insoluble. This process can be repeated with a range of solvents (e.g., diethyl ether, ethanol, acetone) to build a solubility profile.[7]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of this compound as described in the experimental protocol section.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 156001-68-2 [chemicalbook.com]

- 3. CAS 156001-68-2 | Methyl 3-cyano-4-hydroxy-benzoate - Synblock [synblock.com]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide on the Solubility of Methyl 3-cyano-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information and a detailed protocol for the experimental determination of the solubility of methyl 3-cyano-4-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing the necessary tools and methodologies for researchers to conduct their own solubility assessments.

Compound Properties

This compound is a benzoate ester derivative with the following chemical properties:

| Property | Value | Source |

| CAS Number | 156001-68-2 | [1][2] |

| Molecular Formula | C₉H₇NO₃ | [1][2][3] |

| Molecular Weight | 177.16 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)C#N | [3] |

Expected Solubility Profile

| Solvent | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Water | Slightly Soluble | Data to be determined | Data to be determined |

| Methanol | Soluble | Data to be determined | Data to be determined |

| Ethanol | Soluble | Data to be determined | Data to be determined |

| Acetone | Soluble | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data to be determined | Data to be determined |

| Ethyl Acetate | Soluble | Data to be determined | Data to be determined |

| Dichloromethane | Soluble | Data to be determined | Data to be determined |

| Acetonitrile | Soluble | Data to be determined | Data to be determined |

Note: The "Expected Qualitative Solubility" is an estimation based on the properties of structurally related compounds and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent.[4] This protocol outlines the steps to determine the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the samples to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to sediment. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Report the solubility in units such as g/100 mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways

Currently, there is no information available in the reviewed literature detailing specific signaling pathways in which this compound is involved. Further research would be required to elucidate any potential biological activities and associated pathways.

References

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-cyano-4-hydroxybenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectral data for methyl 3-cyano-4-hydroxybenzoate (CAS No: 156001-68-2), a key intermediate in organic synthesis. It includes tabulated spectral data, detailed experimental protocols for its synthesis and analysis, and a workflow visualization for its characterization.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

| Parameter | Value | Interpretation |

|---|---|---|

| Molecular Formula | C₉H₇NO₃[1] | - |

| Molecular Weight | 177.16 g/mol [1] | - |

| Exact Mass | 177.042593085 Da[1] | - |

| Ionization Mode | Electron Ionization (EI) | Standard for volatile organic compounds. |

| Molecular Ion (M⁺) | m/z 177 | Corresponds to the intact molecule radical cation. |

| Key Fragments | m/z 146 | Loss of methoxy radical (•OCH₃). |

| m/z 118 | Loss of the ester group (•COOCH₃).[2][3] |

| | m/z 90 | Subsequent loss of carbonyl (CO) from the m/z 118 fragment. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3300-3100 | Broad | O-H stretch (phenolic) |

| ~2960 | Medium | C-H stretch (methyl) |

| ~2230 | Sharp, Medium | C≡N stretch (nitrile)[4] |

| ~1700 | Strong | C=O stretch (ester carbonyl)[4] |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~165 | Quaternary | Ester Carbonyl (C=O)[5][6] |

| ~160 | Quaternary | C4 (Aromatic, attached to -OH) |

| ~135 | Methine (CH) | C6 (Aromatic) |

| ~133 | Methine (CH) | C2 (Aromatic) |

| ~122 | Quaternary | C1 (Aromatic, attached to ester)[5] |

| ~115 | Quaternary | Nitrile (C≡N) |

| ~116 | Methine (CH) | C5 (Aromatic) |

| ~103 | Quaternary | C3 (Aromatic, attached to -CN) |

| ~53 | Methyl (CH₃) | Methoxy (-OCH₃) |

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.23 | d | 1.9 | 1H | H-2 |

| 8.15 | dd | 8.7, 2.1 | 1H | H-6 |

| 7.04 | d | 8.7 | 1H | H-5 |

| 6.55 | bs | - | 1H | OH |

| 3.92 | s | - | 3H | OCH₃ |

Predicted data based on similar structures and computational models.

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of this compound are provided below.

Synthesis via Cyanation

This protocol describes the synthesis of this compound from methyl 4-hydroxy-3-iodobenzoate.[7]

Materials:

-

Methyl 4-hydroxy-3-iodobenzoate

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) is dissolved in 100 mL of DMF in a reaction vessel.[7]

-

Copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.11 mol) are added to the solution.[7]

-

The reaction vessel is purged with nitrogen gas to create an inert atmosphere.[7]

-

The mixture is heated to 105 °C with constant stirring for 18 hours.[7]

-

After cooling to room temperature, the precipitate is removed by filtration, and the filter cake is washed with ethyl acetate.[7]

-

The organic phases are combined and diluted with 200 mL of water.

-

The aqueous layer is extracted twice with 200 mL portions of ethyl acetate.[7]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[7]

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR spectrum is acquired on a spectrometer, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

-

Approximately 50 mg of solid this compound is placed in a small vial.

-

A few drops of a volatile solvent, such as methylene chloride, are added to completely dissolve the solid.

-

A single, clean salt plate (e.g., NaCl or KBr) is placed on a level surface.

-

One or two drops of the solution are applied to the center of the salt plate.

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.

Mass Spectrometry (MS) with Electron Ionization (EI):

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile compounds.

-

In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV).

-

This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[8]

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Characterization Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound using the described spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

References

- 1. This compound | C9H7NO3 | CID 11769089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. This compound | 156001-68-2 [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 3-cyano-4-hydroxybenzoate

Introduction

Methyl 3-cyano-4-hydroxybenzoate (C₉H₇NO₃) is a polysubstituted aromatic compound featuring a methyl ester, a cyano group, and a hydroxyl group on the benzene ring.[1] The precise arrangement of these functional groups dictates the electronic environment of each proton and carbon atom, resulting in a unique NMR fingerprint. Understanding this fingerprint is paramount for structural verification, purity assessment, and quality control in synthetic chemistry. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic region, in particular, provides a wealth of structural information due to the influence of the electron-donating hydroxyl group and the electron-withdrawing cyano and methyl ester groups.[2][3]

Aromatic Protons (H-2, H-5, H-6):

The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 8.5 ppm.[4] Their specific chemical shifts are influenced by the electronic effects of the substituents.

-

H-2: This proton is ortho to the electron-withdrawing methyl ester group and meta to the electron-withdrawing cyano group and the electron-donating hydroxyl group. The proximity to the deshielding ester group is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to both the electron-withdrawing methyl ester and cyano groups, and meta to the hydroxyl group. The combined deshielding effect of the two ortho substituents will likely make this the most downfield of the aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-2 (a small meta coupling) and H-5 (a larger ortho coupling).

-

H-5: This proton is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing methyl ester and cyano groups. The shielding effect of the adjacent hydroxyl group will cause this proton to resonate at the most upfield position in the aromatic region. It will appear as a doublet due to coupling with H-6.

Methyl Ester Protons (-OCH₃):

The three equivalent protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The electronegative oxygen atoms of the ester group will deshield these protons, placing their signal in the range of 3.8-4.0 ppm.

Hydroxyl Proton (-OH):

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, where the -OH peak would disappear from the spectrum.

Diagram of Predicted ¹H NMR Assignments for this compound

References

An In-depth Technical Guide to the Infrared Spectrum of Methyl 3-cyano-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the expected Fourier-Transform Infrared (FTIR) spectrum of Methyl 3-cyano-4-hydroxybenzoate. The interpretation is based on the characteristic vibrational frequencies of its constituent functional groups, compiled from spectral data of analogous compounds. This document also outlines standard experimental protocols for acquiring the IR spectrum of a solid sample.

Core Functional Groups and Expected Vibrational Frequencies

This compound is a multifunctional aromatic compound. Its structure comprises a benzene ring substituted with a hydroxyl group (-OH), a cyano group (-C≡N), and a methyl ester group (-COOCH₃). The vibrational frequencies of these groups, along with the aromatic ring itself, give rise to a characteristic infrared spectrum.

The expected absorption bands are summarized in the table below. These values are derived from literature data on similar compounds, including substituted benzoates, cyanobenzoic acids, and phenols.[1][2][3][4][5] The precise position of these bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3200 | O-H (stretch, hydrogen-bonded) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. In a very dilute solution, a sharper, higher frequency peak may be observed. |

| ~3100 - 3000 | C-H (stretch, aromatic) | Medium to Weak | Characteristic of C-H bonds on the benzene ring.[2] |

| ~2960 - 2850 | C-H (stretch, methyl) | Medium to Weak | Arises from the methyl group of the ester.[2] |

| ~2240 - 2220 | C≡N (nitrile stretch) | Medium, Sharp | This is a very characteristic and reliable absorption for the cyano group.[3] |

| ~1730 - 1710 | C=O (ester carbonyl stretch) | Very Strong, Sharp | The position is typical for an aromatic ester. Conjugation with the benzene ring slightly lowers the frequency compared to an aliphatic ester. |

| ~1610, ~1580, ~1500 | C=C (aromatic ring stretch) | Medium to Strong | Multiple bands are characteristic of the benzene ring vibrations. |

| ~1440 | C-H (bend, methyl) | Medium | Asymmetric bending of the methyl group. |

| ~1300 - 1200 | C-O (stretch, ester) | Strong | Associated with the C-O single bond of the ester group. |

| ~1250 - 1150 | C-O (stretch, phenol) & O-H (bend, phenol) | Strong | These vibrations can be coupled. |

| Below 900 | C-H (out-of-plane bend, aromatic) | Medium to Strong | The specific pattern can give clues about the substitution pattern on the benzene ring. |

Logical Interpretation Workflow

The following diagram illustrates a logical workflow for interpreting the IR spectrum of a compound like this compound, starting from the highest wavenumber region.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a solid sample like this compound is critical for accurate analysis. The following are detailed methodologies for common solid sampling techniques.

Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used transmission method that involves embedding the sample in a matrix of IR-transparent potassium bromide.[2][4][6]

Methodology:

-

Drying: Dry spectroscopy-grade KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorptions.[6] Store the dried KBr in a desiccator.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a very fine, glossy powder. This minimizes light scattering.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[4] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press.

-

Pressing: Briefly apply a vacuum to the die to remove trapped air.[2] Gradually apply pressure (typically 8-10 metric tons) for several minutes. The KBr will flow and fuse into a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum of the pure KBr pellet or empty beam path first, then collect the sample spectrum.

Nujol Mull Method

In this technique, the solid sample is ground into a fine paste (a mull) with a mulling agent, typically a mineral oil like Nujol.[1][7][8]

Methodology:

-

Grinding: Place a small amount (2-5 mg) of the solid sample into an agate mortar. Grind the sample to a very fine powder.

-

Mulling: Add one or two drops of Nujol to the powdered sample.[1] Continue grinding until a uniform, thick paste is formed.

-

Sample Mounting: Smear a small amount of the mull onto one face of an IR-transparent salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.[1]

-

Analysis: Mount the "sandwiched" plates in the spectrometer's sample holder and acquire the spectrum.

-

Note on Interference: Nujol is a hydrocarbon and will show strong C-H stretching and bending bands (~2920, ~1460, ~1375 cm⁻¹).[7] If these regions are of interest for the sample, a complementary spectrum using a fluorinated oil (e.g., Fluorolube) may be necessary, as its C-F bands do not obscure the C-H regions.[7]

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal to no sample preparation.[3][9][10][11]

Methodology:

-

Background Collection: Before introducing the sample, collect a background spectrum with the clean, empty ATR crystal surface. This accounts for the absorbance of the crystal and the ambient environment.

-

Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal (often diamond or zinc selenide).

-

Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[9] Good contact is essential for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Cleaning: After the measurement, retract the pressure clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

The choice of method depends on the sample amount, desired spectral quality, and available equipment. ATR is often preferred for its speed and simplicity, while the KBr pellet method can provide higher resolution spectra when performed carefully.

References

- 1. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 2. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 3. mt.com [mt.com]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. jascoinc.com [jascoinc.com]

Unraveling the Fragmentation Pattern: A Technical Guide to the Mass Spectrometry of Methyl 3-cyano-4-hydroxybenzoate

Disclaimer: This technical guide presents a predicted mass spectrometry fragmentation pathway for methyl 3-cyano-4-hydroxybenzoate. As of the time of this writing, a publicly available, experimentally determined mass spectrum for this specific compound could not be located in prominent spectral databases. The information herein is based on established principles of mass spectrometry and fragmentation patterns observed for structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide a theoretical framework for the mass spectral analysis of this molecule.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₉H₇NO₃ and a molecular weight of approximately 177.16 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various research and development settings. This guide provides a detailed overview of the predicted fragmentation pathways of this compound, supported by data tables and a logical workflow diagram.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Formula | Neutral Loss | Predicted Relative Abundance |

| Molecular Ion | 177 | [C₉H₇NO₃]⁺• | - | Moderate |

| Acylium Ion | 146 | [C₈H₄NO₂]⁺ | •OCH₃ (31 Da) | High |

| Cyanophenol Cation | 120 | [C₇H₄NO]⁺ | •COOCH₃ (57 Da) | Moderate |

| Benzoyl Cation Derivative | 118 | [C₇H₄O]⁺• | CO (28 Da) from m/z 146 | Moderate to High |

| Phenyl Cation Derivative | 91 | [C₆H₄N]⁺• | HCN (27 Da) from m/z 118 | Low to Moderate |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron to form the molecular ion (m/z 177). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral species.

The primary and most favored fragmentation is predicted to be the loss of the methoxy radical (•OCH₃) from the ester functional group. This is a common and energetically favorable fragmentation for methyl esters, leading to the formation of a stable acylium ion at m/z 146. This ion is expected to be one of the most abundant in the spectrum.

Another significant fragmentation pathway is the loss of the entire methoxycarbonyl radical (•COOCH₃), resulting in a cyanophenol radical cation at m/z 120.

Further fragmentation of the acylium ion (m/z 146) can occur through the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of acylium ions, to yield an ion at m/z 118. Subsequent fragmentation of this ion could involve the loss of hydrogen cyanide (HCN), leading to a smaller fragment at m/z 91.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for the analysis of a small, non-volatile organic molecule by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is provided below.

Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

-

If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

-

For GC-MS analysis, derivatization of the hydroxyl group (e.g., silylation) may be performed to improve volatility and chromatographic peak shape, although this will alter the fragmentation pattern.

Instrumentation and Analysis:

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/second

-

Inlet System (for GC-MS):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/minute to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted logical relationships in the mass spectrometry fragmentation of this compound.

Caption: Predicted Fragmentation Pathway of this compound.

References

The Discovery and Synthesis of Methyl 3-cyano-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-4-hydroxybenzoate is a key chemical intermediate whose discovery is intrinsically linked to the development of modern pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its significant role in the production of the anti-gout medication, Febuxostat. Detailed experimental protocols for its preparation are provided, along with a comparative analysis of different synthetic routes.

Introduction

The discovery of novel chemical entities is often driven by the pursuit of new therapeutic agents. This compound (CAS No. 156001-68-2) emerged as a crucial building block in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1][2] Its strategic importance lies in its molecular structure, which provides a necessary scaffold for the elaboration of the final drug substance. This guide details the chemical journey of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 156001-68-2 | [3] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 167-168 °C | |

| Boiling Point | 336.3 °C at 760 mmHg | |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is primarily achieved from the readily available starting material, Methyl 4-hydroxybenzoate (also known as methylparaben). Two principal synthetic routes have been established: a traditional method involving iodination and cyanation, and a more contemporary, safer approach that avoids the use of highly toxic cyanides by proceeding through a formylated intermediate.

Route 1: Iodination and Cyanation Pathway

This classical approach involves a two-step process starting from Methyl 4-hydroxybenzoate.

Step 1: Iodination of Methyl 4-hydroxybenzoate [4]

-

Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring and heat to 65°C.

-

Slowly add a solution of iodine monochloride (37.8 g, 0.233 mol) in 50 mL of acetic acid dropwise over 40 minutes.

-

Maintain the reaction mixture at 65°C for 5 hours.

-

Continue stirring at room temperature for 16 hours.

-

Collect the precipitated product, Methyl 4-hydroxy-3-iodobenzoate, by filtration.

-

Wash the solid with water and dry under vacuum.

Step 2: Cyanation of Methyl 4-hydroxy-3-iodobenzoate [4]

-

Dissolve Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) in 100 mL of N,N-Dimethylformamide (DMF).

-

Add copper(I) cyanide (9.92 g, 0.11 mol).

-

Protect the reaction with a nitrogen atmosphere and heat to 105°C with stirring for 18 hours.

-

Cool the mixture to room temperature and filter to remove the precipitate. Wash the filter cake with ethyl acetate.

-

Combine the organic phases, dilute with 200 mL of water, and extract with ethyl acetate (2 x 200 mL).

-